molecular formula C20H20ClN3O2S B2892722 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421528-11-1

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2892722
CAS No.: 1421528-11-1
M. Wt: 401.91
InChI Key: GRRPNESRDOBFCH-UHFFFAOYSA-N
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Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on analogous thiazolyl urea derivatives has shown their synthesis and promising antitumor activities. A study by Ling et al. (2008) highlights the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives and their structural confirmation through various analytical techniques. Some of these compounds exhibited promising antitumor activities, indicating their potential in cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea derivatives in 1 M HCl solution on mild steel. Their findings suggest that these compounds, including those structurally related to "1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea," act as efficient corrosion inhibitors, offering a mixed-type inhibition mechanism (Bahrami & Hosseini, 2012).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) synthesized new heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, and tested them for anticancer and antimicrobial activities. Their research indicates that structurally similar compounds to "this compound" could have significant biological applications (Katariya, Vennapu, & Shah, 2021).

Pharmaceutical Importance

Sharma et al. (2012) explored the synthesis of 2-azetidinone derivatives of phenothiazine, demonstrating their potential antibacterial, antifungal, and antitubercular activities. This research suggests that compounds with similar structures, including urea derivatives, could be explored for their pharmaceutical importance (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Antioxidant Activity

Reddy et al. (2015) focused on synthesizing urea, thiourea, and selenourea derivatives with thiazole moieties, investigating their antioxidant activities. The study indicates that compounds similar to "this compound" could serve as potent antioxidant agents, with some derivatives showing significant activity compared to standards (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-14-18(27-19(24-14)16-9-5-6-10-17(16)21)13-23-20(25)22-11-12-26-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRPNESRDOBFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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